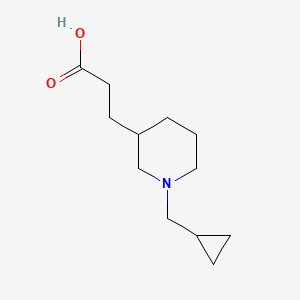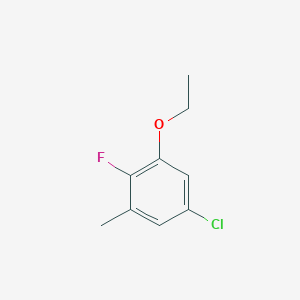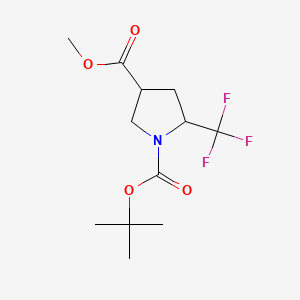
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H18F3NO4 and a molecular weight of 297.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, along with tert-butyl and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with tert-butyl and methyl ester groups under specific reaction conditions. The reaction typically requires the use of reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a similar structure but lacks the trifluoromethyl group, which affects its chemical properties and reactivity.
1-tert-butyl 3-ethyl 2-methyl-4-oxopyrrolidine-1,3-dicarboxylate: This compound has an ethyl group instead of a trifluoromethyl group, leading to different chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique and enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H18F3NO4 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(9(17)19-4)5-8(16)12(13,14)15/h7-8H,5-6H2,1-4H3 |
InChI Key |
LABCETURUGFGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


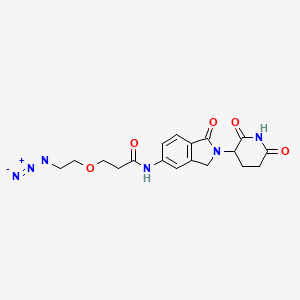
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
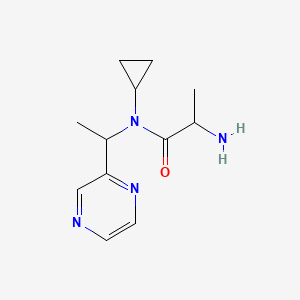
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)

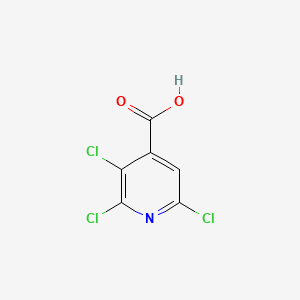
![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
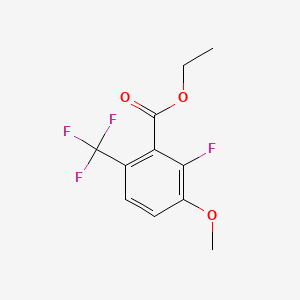
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
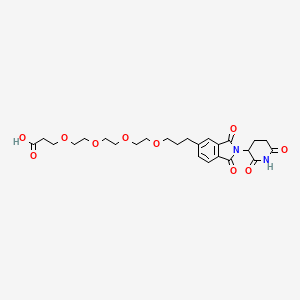
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)

